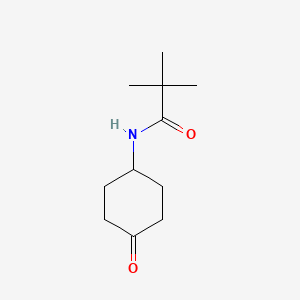

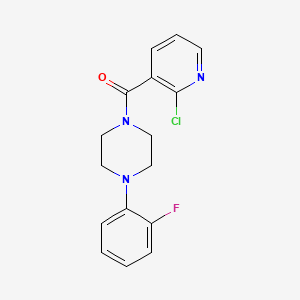

![molecular formula C21H21N3O2 B2816769 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide CAS No. 1251600-40-4](/img/structure/B2816769.png)

2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,6-Naphthyridin-2(1H)-ones are a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings . They are capable of providing ligands for several receptors in the body .

Synthesis Analysis

The synthesis of 1,6-Naphthyridin-2(1H)-ones can be achieved using various methods . A single-step continuous flow method has been developed that gives expedited access to complex heterocycles via an intramolecular photochemical cyclization .Molecular Structure Analysis

The molecular structure of 1,6-Naphthyridin-2(1H)-ones includes more than 17,000 compounds (with a single or double bond between C3 and C4) included in more than 1000 references .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,6-Naphthyridin-2(1H)-ones often involve intramolecular photochemical cyclization .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,6-Naphthyridin-2(1H)-ones can vary widely depending on the specific compound and its substituents .Scientific Research Applications

Antibacterial Activity

- Derivatives of naphthyridin-2(1H,5H,10H)-yl compounds have been found to possess significant antibacterial activity. This includes a range of compounds synthesized from a common intermediate and tested for their effectiveness against bacteria (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Facile Synthesis for Chemical Study

- A facile synthesis method for related naphthyridin-2(1H)-ones has been described, highlighting the efficient production of these compounds under mild conditions. This synthesis process is important for facilitating further research and application in various scientific fields (Nandini, Asthana, Gupta, Singh, & Singh, 2014).

Anti-Microbial Properties

- Some derivatives of benzo[h][1,6]naphthyridine exhibit anti-microbial properties. This includes the synthesis of various compounds and their subsequent testing for antimicrobial activity, suggesting potential applications in fighting microbial infections (Watpade & Toche, 2017).

Cytotoxic Activity

- Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have shown potent cytotoxicity against certain cancer cell lines. This includes a range of compounds with diverse 2-substituents, suggesting their potential in cancer research and therapy (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

DNA-Binding Compounds

- Some naphthyridine derivatives have been studied for their ability to bind to DNA. This includes the development of compounds with fluorescence properties that change upon intercalation into double-stranded DNA, indicating potential applications in molecular biology and genetics (Okuma et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration .

Mode of Action

The compound interacts with FGFR4 by binding to a specific cysteine residue (Cys552) in the receptor . This binding inhibits the receptor’s activity, thereby blocking the transmission of the FGF19 signaling pathway, which is critical to hepatocellular carcinoma (HCC) .

Biochemical Pathways

The compound affects the FGF19 signaling pathway . This pathway is essential for the growth and survival of HCC cells. By inhibiting FGFR4, the compound disrupts this pathway, leading to reduced proliferation of HCC cells .

Pharmacokinetics

These properties, along with low risk of hERG toxicity, suggest that the compound could have good bioavailability .

Result of Action

The compound exhibits potent anti-proliferative activities against FGFR4-dependent HCC cell lines . In a Hep-3B HCC xenograft model, it demonstrated remarkable antitumor efficacy . The compound also showed moderate inhibitory activities against the FGFR4 V550L mutant in vitro .

Future Directions

Properties

IUPAC Name |

N-(3-methylphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-14-5-4-6-15(11-14)22-20(25)13-24-10-9-19-17(12-24)21(26)16-7-2-3-8-18(16)23-19/h2-8,11H,9-10,12-13H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKYRRIENVZXRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

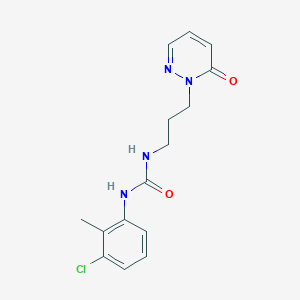

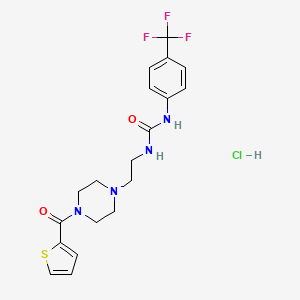

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2816688.png)

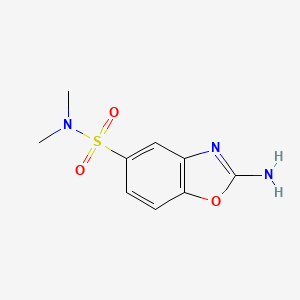

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2816695.png)

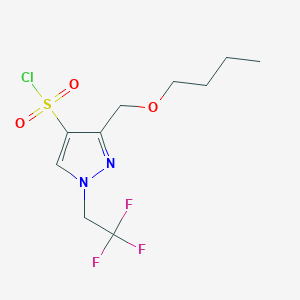

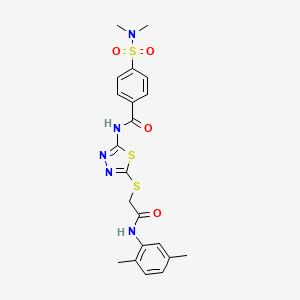

![methyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2816697.png)

![2-chloro-1-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2816699.png)

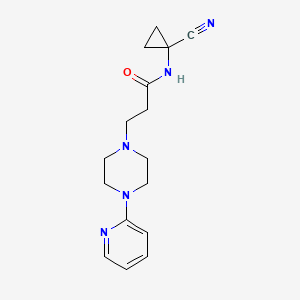

![N-allyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2816703.png)

![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B2816707.png)